(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
CAS No.: 13672-23-6
Cat. No.: VC20995055
Molecular Formula: C17H15NO4
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13672-23-6 |
|---|---|
| Molecular Formula | C17H15NO4 |
| Molecular Weight | 297.3 g/mol |
| IUPAC Name | 2-(1-benzyl-3-hydroxy-2-oxoindol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C17H15NO4/c19-15(20)10-17(22)13-8-4-5-9-14(13)18(16(17)21)11-12-6-2-1-3-7-12/h1-9,22H,10-11H2,(H,19,20) |
| Standard InChI Key | LKEBDCHEEHJJIQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)O)O |
Introduction
(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid is a complex organic compound with the molecular formula C17H15NO4 and a molecular weight of approximately 297.31 g/mol . This compound belongs to the indole family, specifically being a derivative of oxindole, which is known for its diverse biological activities.
Chemical Name and Synonyms
The compound is also known by several synonyms:
-
(1-Benzyl-3-hydroxy-2-oindo-linoyl)acetic acid
-
(1-Benzylindolinone) acetic acid
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(Indolinone) acetic acid derivatives [with specific modifications as in this case] .
Molecular Formula and Weight
InChI Code and Key
The InChI code for this compound is: InChI=1S/C17H15NO4/c19–15(20)10–17(22)13–8–4–5–9–14(13)18(16(17)21)11–12–6–2–1–3–7 –12/h1 –9,22H,10 –11 H₂,(H,19,20) .
The corresponding InChIKey is: LKEBDCHEEHJJIQ-UHFFFAOYSA-N .
CAS Number
The CAS number assigned to this compound is 13672 –23 –6 .
Biological Activity
Although there are no specific studies mentioned directly linking (1-benzyl –3-hydroxy –2-oindo-linoyl)-acetic acid with biological activity in humans or animals within the reviewed sources:
Potential Applications:
Given its structural similarity to other indole derivatives known for their pharmacological properties (e.g., anti-inflammatory or antimicrobial effects), further research could explore potential therapeutic applications.
Synthesis Methods
Synthesis methods typically involve multi-step reactions starting from simpler indoles or benzaldehydes through condensation reactions followed by oxidation steps:
textExample Synthesis Pathway: Step 1: Formation of Indoline Ring via Condensation Reaction. Step 2: Oxidation of Indoline to Form Oxindole Core. Step 3: Introduction of Benzyl Group via Alkylation. Step 4: Acylation with Acetyl Chloride Followed by Hydrolysis.
This pathway involves various reagents such as aldehydes for initial condensations and oxidizing agents like potassium permanganate.
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